

Cross-study comparison of the cardiovascular benefits of different GLP-1 agonists

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A Comparative Analysis of Cardiovascular Benefits of GLP-1 Agonists

A detailed examination of key clinical trials reveals significant cardiovascular benefits across a range of glucagon-like peptide-1 (GLP-1) receptor agonists. This guide provides a comprehensive comparison of their performance, supported by experimental data from major cardiovascular outcome trials (CVOTs), to inform researchers, scientists, and drug development professionals.

This analysis synthesizes data from landmark clinical trials, including LEADER, SUSTAIN-6, PIONEER 6, REWIND, HARMONY Outcomes, EXSCEL, AMPLITUDE-O, and SELECT. The findings demonstrate a consistent reduction in major adverse cardiovascular events (MACE) with several GLP-1 agonists, primarily in patients with type 2 diabetes and established cardiovascular disease or those at high cardiovascular risk.[1][2][3][4]

Quantitative Comparison of Cardiovascular Outcomes

The following table summarizes the primary cardiovascular outcomes from key clinical trials of various GLP-1 agonists. The primary composite endpoint in these trials was typically the time to the first occurrence of a major adverse cardiovascular event (MACE), which is a composite of cardiovascular death, nonfatal myocardial infarction (MI), and nonfatal stroke.



Clinical Trial	GLP-1 Agonist	Primary Endpoint (MACE)	Cardiovasc ular Death	Nonfatal Myocardial Infarction	Nonfatal Stroke
LEADER[5] [6][7]	Liraglutide	HR: 0.87 (95% CI: 0.78-0.97)	HR: 0.78 (95% CI: 0.66-0.93)	HR: 0.88 (95% CI: 0.75-1.03)	HR: 0.89 (95% CI: 0.72-1.11)
SUSTAIN- 6[8][9][10][11] [12]	Semaglutide (subcutaneou s)	HR: 0.74 (95% CI: 0.58-0.95)	HR: 0.98 (95% CI: 0.65-1.48)	HR: 0.74 (95% CI: 0.51-1.08)	HR: 0.61 (95% CI: 0.38-0.99)
PIONEER 6[11][13][14] [15][16][17]	Semaglutide (oral)	HR: 0.79 (95% CI: 0.57-1.11)	HR: 0.49 (95% CI: 0.27-0.92)	HR: 1.18 (95% CI: 0.73-1.90)	HR: 0.74 (95% CI: 0.35-1.57)
REWIND[18] [19][20][21] [22]	Dulaglutide	HR: 0.88 (95% CI: 0.79-0.99)	HR: 0.91 (95% CI: 0.78-1.06)	HR: 0.96 (95% CI: 0.79-1.16)	HR: 0.76 (95% CI: 0.61-0.95)
HARMONY Outcomes[23][24][25][26] [27]	Albiglutide	HR: 0.78 (95% CI: 0.68-0.90)	HR: 0.93 (95% CI: 0.73-1.19)	HR: 0.75 (95% CI: 0.61-0.90)	HR: 0.86 (95% CI: 0.66-1.14)
EXSCEL[28] [29][30][31] [32]	Exenatide	HR: 0.91 (95% CI: 0.83-1.00)	HR: 0.88 (95% CI: 0.76-1.02)	HR: 0.97 (95% CI: 0.85-1.10)	HR: 0.85 (95% CI: 0.70-1.03)
AMPLITUDE- O[33][34][35] [36][37]	Efpeglenatide	HR: 0.73 (95% CI: 0.58-0.92)	HR: 0.78 (95% CI: 0.52-1.17)	HR: 0.77 (95% CI: 0.56-1.05)	HR: 0.66 (95% CI: 0.42-1.03)
SELECT[38] [39][40][41] [42]	Semaglutide 2.4 mg (in overweight/o besity without diabetes)	HR: 0.80 (95% CI: 0.72-0.90)	-	-	-



HR: Hazard Ratio; CI: Confidence Interval. A hazard ratio of less than 1.0 indicates a lower risk of the outcome in the GLP-1 agonist group compared to the placebo group.

Experimental Protocols of Key Cardiovascular Outcome Trials

The cardiovascular benefits of GLP-1 agonists have been established through large, randomized, double-blind, placebo-controlled trials. While the specific inclusion and exclusion criteria varied slightly between studies, the general framework was consistent.

General Trial Design

Participants were typically adults with type 2 diabetes and a history of, or at high risk for, cardiovascular disease. They were randomly assigned to receive a GLP-1 agonist or a matching placebo, in addition to their standard of care for diabetes and cardiovascular risk factors. The trials were event-driven, meaning they continued until a prespecified number of primary MACE outcomes occurred.

Key Inclusion and Exclusion Criteria



Trial	Key Inclusion Criteria	Key Exclusion Criteria	
LEADER	Type 2 diabetes, age ≥50 with established CVD, cerebrovascular, or peripheral vascular disease, or age ≥60 with other specified risk factors.[7]	Use of GLP-1 receptor agonists or DPP-4 inhibitors within the previous 3 months; recent acute coronary syndrome or stroke.[7]	
SUSTAIN-6	Inadequately controlled type 2 diabetes and atherosclerotic cardiovascular disease.[9]	-	
PIONEER 6	Type 2 diabetes, age ≥50 with established CVD or moderate chronic kidney disease, or age ≥60 with at least one other cardiovascular risk factor.[15]	-	
REWIND	Men and women aged at least 50 years with type 2 diabetes who had either a previous cardiovascular event or cardiovascular risk factors.[19] [22]	-	
HARMONY Outcomes	Age ≥40 years with type 2 diabetes and established cardiovascular disease.[23][25]	-	
EXSCEL	Type 2 diabetes with a broad range of cardiovascular risk. [28] History of type 1 diabetes or ketoacidosis; prior treatment with a GLP-1 receptor agonist. [31]		
AMPLITUDE-O	Type 2 diabetes, history of cardiovascular disease or men >50 years/women >55 years with a history of kidney disease	_	



Primary and Secondary Endpoints

The primary endpoint for all these trials was the time to the first occurrence of a 3-point MACE, a composite of:

- Cardiovascular death
- Nonfatal myocardial infarction
- Nonfatal stroke

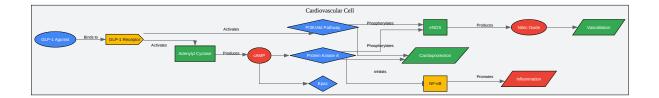
Some trials, like ELIXA, used a 4-point MACE which also included hospitalization for unstable angina.[3]

Secondary endpoints often included the individual components of the primary MACE endpoint, all-cause mortality, hospitalization for heart failure, and new or worsening nephropathy.

Visualizing the Mechanisms and Trial Workflow

To better understand the biological basis for the observed cardiovascular benefits and the structure of the clinical trials that demonstrated them, the following diagrams are provided.



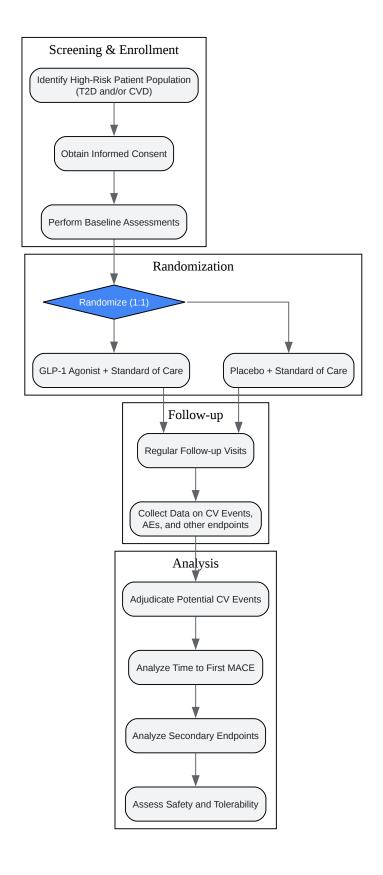


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Caption: GLP-1 Receptor Signaling Pathway in the Cardiovascular System.

The binding of a GLP-1 agonist to its receptor on cardiovascular cells initiates a cascade of intracellular signaling events. This leads to the activation of multiple pathways, including the adenylyl cyclase/cAMP/PKA and PI3K/Akt pathways.[43][44][45][46][47] These signaling cascades contribute to the observed cardiovascular benefits through mechanisms such as vasodilation (via increased nitric oxide production), reduction of inflammation, and direct cardioprotective effects.





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